Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C10H10N2O4S and its molecular weight is 254.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One area of research involving this compound is its synthesis and evaluation for antimicrobial properties. Derivatives of 1,3,4-oxadiazoles, including Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, have been synthesized and tested for their antimicrobial efficacy. These compounds have shown notable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Jafari et al., 2017).
Molecular Structure Analysis
Another significant aspect of research is the detailed molecular structure analysis of this compound. Studies have characterized its molecular structure, showcasing the orientation of its planar units and the stabilization by weak intermolecular hydrogen bonds. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, which can be pivotal in their application across various fields of chemistry and materials science (Zareef et al., 2008).
Vasodilator Action of Furoxans
This compound is structurally related to furoxans, compounds known for their vasodilator actions. Research in this area has demonstrated the ability of furoxans to increase coronary flow in isolated heart preparations, mediated by the generation of nitric oxide (NO) following chemical reaction with thiols. This highlights the potential therapeutic applications of such compounds in cardiovascular diseases (Feelisch et al., 1992).
Synthesis and Pharmacological Evaluation
Further research has involved the synthesis of N-substituted derivatives of 1,3,4-oxadiazole, exploring their potential as anti-bacterial agents. These studies provide insights into the structure-activity relationship, showing that certain derivatives exhibit significant antibacterial activities. Such findings are vital for the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance (Siddiqui et al., 2014).
Transition Metal Chelates Studies
The compound and its derivatives have also been studied for their ability to form chelates with transition metals. Such chelates have been evaluated for their antifungal activities, indicating the broad spectrum of biological activities possessed by these compounds. Understanding the chelating properties can open new pathways in the synthesis of metal-based drugs and materials with specific biological functions (Varde & Acharya, 2017).
Mechanism of Action
Mode of Action
It is known that the compound contains a furan ring, which is a common structural motif in many biologically active compounds . The furan ring may interact with biological targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes, including anti-inflammatory, antibacterial, and anticancer activities .
Pharmacokinetics
The compound’s molecular weight (25426 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Furan derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer effects .
Properties
IUPAC Name |
ethyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-2-14-8(13)6-17-10-12-11-9(16-10)7-4-3-5-15-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKYNXAVNQVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.